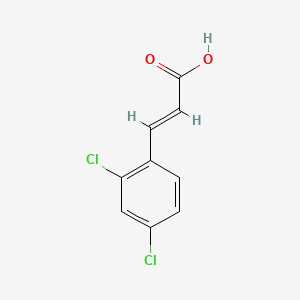

2,4-Dichlorocinnamic acid

Description

2,4-Dichlorocinnamic acid (CAS: 20595-45-3) is a chlorinated derivative of cinnamic acid featuring chlorine substituents at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₉H₆Cl₂O₂, with a molecular weight of 217.05 g/mol. This compound has garnered significant interest in medicinal chemistry due to its role as a hydroxamate-based inhibitor of botulinum neurotoxin A (BoNT/A), a metalloprotease responsible for neuroparalysis . The hydroxamate derivative, 2,4-dichlorocinnamic hydroxamic acid, binds to the zinc atom in BoNT/A's active site, achieving nanomolar inhibitory activity (Ki = 0.30 μM) . Structural studies reveal that the dichloro-substitution pattern enhances steric and electronic interactions with the protease’s exosite regions, contributing to its potency .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBWABJHRAYGFW-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | 2,4-Dichlorocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1201-99-6, 20595-45-3 | |

| Record name | 2,4-Dichlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorocinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20595-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2,4-Dichlorocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C09KK5D2T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorocinnamic acid can be synthesized through the condensation of 2,4-dichlorobenzaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction is typically carried out in pyridine under reflux conditions for several hours. After the reaction, the mixture is cooled and poured into ice-cold aqueous hydrochloric acid to precipitate the product .

Industrial Production Methods: While specific industrial production methods for 2,4-Dichlorocinnamic acid are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Knoevenagel Condensation

This method involves the reaction of 2,4-dichlorobenzaldehyde with malonic acid in the presence of boron tribromide (BBr₃) and bases like 4-DMAP/pyridine. Optimal conditions include N-methylpyrrolidone (NMP) as a solvent at 180–190°C , achieving an 80% yield after recrystallization .

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | DMSO | 160–170 | 35 |

| 2 | DMF | 140–150 | 27 |

| 3 | NMP | 180–190 | 80 |

Photodimerization

UV irradiation induces a solid-state [2+2] cycloaddition , forming a cyclobutane dimer. Single-crystal X-ray diffraction studies reveal heterogeneous reaction kinetics , where dimerization disrupts long-range crystallinity . This reaction is irreversible and solvent-free, making it relevant for photoresponsive materials.

Derivatization into Hydroxamic Acids

The carboxylic acid group reacts with hydroxylamine to form 2,4-dichlorocinnamic hydroxamic acid , a potent inhibitor of botulinum neurotoxin A (BoNT/A). In vivo studies show 16% survival rates in mice challenged with BoNT/A at 1 mM doses .

| Derivative | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| 2,4-Dichloro analog | 34.79 ± 2.23 | 58.21 ± 2.09 |

Esterification Reactions

Esterification with alcohols like (−)-borneol produces bioactive derivatives. For example, 2,4-dichlorocinnamic acid bornyl ester exhibits antileishmanial activity (IC₅₀ = 44.5 μM against L. major) .

| Ester Derivative | Reaction Yield (%) | Melting Point (°C) |

|---|---|---|

| Bornyl ester | 85 | 90–92 |

Thermal Isomerization

Heating induces cis-trans isomerization , though equilibrium favors the trans-isomer. Studies on non-chlorinated cinnamic acids suggest similar behavior for 2,4-dichloro derivatives, with isomerization rates dependent on temperature .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

DCA has shown potential antimicrobial properties. In a study evaluating various synthesized compounds for their activity against gram-positive bacteria and mycobacteria, derivatives of DCA were assessed for their efficacy. The results indicated that certain modifications to the DCA structure enhanced its antibacterial activity .

2. Antileishmanial Activity

Research has indicated that DCA derivatives exhibit activity against Leishmania major, a parasite responsible for leishmaniasis. Compounds derived from DCA were tested for their ability to inhibit the growth of Leishmania promastigotes and amastigotes. Some derivatives demonstrated significant antileishmanial effects with low cytotoxicity towards mammalian cells .

3. Neuroprotective Effects

In an investigation of neuroprotective agents against botulinum neurotoxin (BoNT) exposure, DCA was evaluated alongside other compounds. It was found to extend survival times in murine models challenged with lethal doses of BoNT, suggesting its potential as a therapeutic agent in neuroprotection .

Environmental Applications

1. Biodegradation Studies

DCA's role in environmental science is notable, particularly concerning its biodegradation by microbial strains. Studies have identified fungi capable of degrading DCA and related phenoxyacetic acids in contaminated soils. These findings are crucial for developing bioremediation strategies to clean up environments affected by herbicides like 2,4-D .

Case Studies

Mechanism of Action

The mechanism of action of 2,4-Dichlorocinnamic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2,4-Dichlorocinnamic Acid Analogs

Key Findings:

Substituent Position Matters :

- The 2,4-dichloro configuration maximizes BoNT/A inhibition by aligning with the protease’s exosite geometry, whereas 3,4-dichloro analogs exhibit divergent crystallographic behavior due to altered Cl⋯Cl interactions .

- Replacing 2-Cl with bulkier groups (e.g., Br, CF₃) retains inhibitory activity but modifies lipophilicity (logD7.4), impacting bioavailability .

Hydroxamate vs. Ester Derivatives :

- Hydroxamate derivatives (e.g., 2,4-dichlorocinnamic hydroxamate) show 10–100× higher BoNT/A inhibition than esterified analogs (e.g., bornyl or menthyl esters) due to direct Zn(II) chelation .

- Ester derivatives like 2,3-dichlorocinnamic acid bornyl ester (14% yield) are synthetically accessible but lack therapeutic relevance for BoNT/A .

Pharmacokinetic and Toxicity Profiles

Table 2: ADMET and Physicochemical Properties

*logD7.4: Distribution coefficient at pH 7.3.

Key Findings:

Lipophilicity and Bioavailability :

- 2,4-Dichlorocinnamic hydroxamate’s moderate logD7.4 (2.1) balances membrane permeability and solubility, though its high protein binding limits free plasma concentrations .

- N-arylcinnamamides (logD7.4 = 1.8–3.5) exhibit variable absorption in intestinal pH (logD6.5), with halogenated variants showing prolonged half-lives .

Toxicity Considerations: While 2,4-dichlorocinnamic hydroxamate is non-cytotoxic (IC₅₀ >50 μM), its combination with chicoric acid reduces effective doses, mitigating in vivo toxicity risks . Esterified derivatives (e.g., bornyl esters) show negligible cytotoxicity but lack therapeutic efficacy .

Biological Activity

2,4-Dichlorocinnamic acid (DCCA) is a derivative of cinnamic acid, characterized by its two chlorine substituents at the 2 and 4 positions on the phenyl ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of DCCA, supported by data tables and relevant case studies.

- Chemical Formula : C₉H₆Cl₂O₂

- Molecular Weight : 203.05 g/mol

- CAS Number : 688026

1. Antimicrobial Activity

DCCA exhibits significant antimicrobial properties. In a study evaluating various cinnamic acid derivatives, DCCA demonstrated effective inhibition against several bacterial strains, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for DCCA were reported to be low, indicating its potential as an antimicrobial agent.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| DCCA | Staphylococcus aureus | 16 |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 |

2. Anticancer Activity

DCCA has been studied for its anticancer effects on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The compound showed promising results in inhibiting cell proliferation and inducing apoptosis.

In a series of experiments, the IC₅₀ values for DCCA against different cancer cell lines were determined:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa | 18.5 |

| MCF-7 | 15.3 |

| SKOV-3 | 22.1 |

The mechanism of action appears to involve the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

3. Antioxidant Activity

DCCA also exhibits antioxidant properties, which are crucial in combating oxidative stress-related diseases. In vitro assays demonstrated that DCCA scavenges free radicals effectively.

| Assay Type | DCCA Activity (%) |

|---|---|

| DPPH Scavenging | 85 |

| ABTS Scavenging | 78 |

| FRAP Assay | 0.45 mM FeSO₄ |

Case Study 1: Antimicrobial Efficacy

A study conducted by Lima et al. evaluated the antimicrobial efficacy of several cinnamic acid derivatives, including DCCA, against clinical strains of Staphylococcus aureus. The results indicated that DCCA significantly inhibited biofilm formation at concentrations as low as 16 µg/mL, showcasing its potential in treating infections caused by biofilm-forming bacteria .

Case Study 2: Anticancer Mechanisms

In another investigation focusing on the anticancer properties of DCCA, researchers observed that treatment with DCCA resulted in a marked increase in apoptosis in MCF-7 cells. This was associated with an upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and analytical techniques for characterizing 2,4-dichlorocinnamic acid?

- Synthesis : The compound is typically synthesized via condensation reactions using substituted cinnamic acid precursors under controlled pH and temperature conditions. Halogenation steps (e.g., chlorination) require precise stoichiometric ratios of reagents like chlorine gas or chlorinating agents.

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and purity. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) validates molecular weight (MW: 217.04 g/mol) .

Q. How can researchers ensure reproducibility in bioactivity assays involving 2,4-dichlorocinnamic acid?

- Standardize solvent systems (e.g., DMSO for solubility) and control for batch-to-batch variability using validated reference standards. Include positive controls (e.g., known enzyme inhibitors) and account for matrix effects in cellular assays to avoid false negatives/positives .

Advanced Research Questions

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy of 2,4-dichlorocinnamic acid as a botulinum neurotoxin (BoNT) inhibitor?

- Challenge : In vitro studies show high inhibitory potency (e.g., Ki = 0.30 μM for BoNT/A), but cytotoxicity in cellular models limits translational relevance .

- Methodology :

- Use ex vivo neuromuscular junction models to mimic physiological conditions.

- Optimize dosing regimens in animal studies (e.g., murine models) to balance efficacy and toxicity.

- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict therapeutic windows .

Q. How can computational methods enhance mechanistic understanding of 2,4-dichlorocinnamic acid’s interaction with enzymatic targets?

- Molecular Dynamics (MD) Simulations : Perform replica-exchange MD (REMD) to study binding dynamics at the α-exosite of BoNT/A. Key parameters include:

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER or CHARMM |

| Solvent Model | Implicit (GB/SA) or explicit |

| Temperature Range | 300–400 K (enhanced sampling) |

- Docking Studies : Use software like AutoDock Vina or Discovery Studio to predict binding affinities and validate with experimental IC₅₀ values .

Q. What strategies mitigate cytotoxicity while maintaining inhibitory efficacy in combinatorial therapies?

- Synergistic Combinations : Co-administer with non-competitive inhibitors (e.g., D-chicoric acid) to reduce effective doses. For example:

| Compound | Inhibition Mechanism | Synergy Effect |

|---|---|---|

| 2,4-Dichlorocinnamic acid | Competitive (active site) | Enhanced efficacy (1.5×) |

| Lomofungin | Non-competitive (exosite) | Reduced cytotoxicity |

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability and target specificity .

Q. How should researchers design studies to resolve conflicting data on oxidative degradation pathways of chlorinated cinnamic acids?

- Analytical Workflow :

Use LC-MS/MS to identify degradation intermediates (e.g., dichlorocatechol).

Apply isotope-labeling (e.g., ¹⁸O₂) to trace hydroxyl radical involvement in advanced oxidation processes (AOPs).

Validate findings with density functional theory (DFT) calculations to map reaction energetics .

Methodological Recommendations

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. enzyme kinetics).

- Quality Control : Document steps to avoid sample contamination (e.g., use of ultrapure solvents, blank controls) and analyte stability during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.